molecular formula C20H17ClN2O3S B5962977 (5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5962977
M. Wt: 400.9 g/mol
InChI Key: WVWHULLTKIDLIO-GXDHUFHOSA-N
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Description

(5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with the condensation of 3-chloro-4-ethoxybenzaldehyde with 2-methylphenylthiourea in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the dihydropyrimidine ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Solvent Selection: Choosing appropriate solvents to facilitate the reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction of the double bond or the thioxo group to form corresponding reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydropyrimidine derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chlorobenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-(4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

(5E)-5-(3-chloro-4-ethoxybenzylidene)-1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both chloro and ethoxy substituents on the benzylidene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-3-26-17-9-8-13(11-15(17)21)10-14-18(24)22-20(27)23(19(14)25)16-7-5-4-6-12(16)2/h4-11H,3H2,1-2H3,(H,22,24,27)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWHULLTKIDLIO-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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